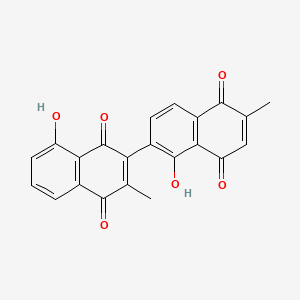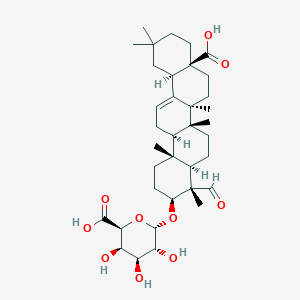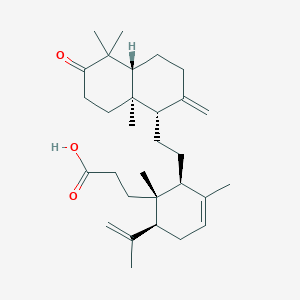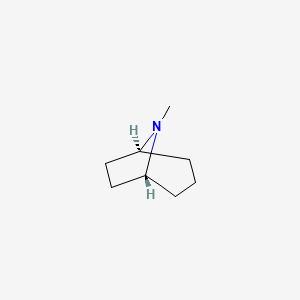
2-(Trimethylammonium)ethyl thiol
Descripción general
Descripción
A mercaptocholine used as a reagent for the determination of CHOLINESTERASES. It also serves as a highly selective nerve stain.
Aplicaciones Científicas De Investigación
Medical Applications
A novel method for immobilizing a quaternary ammonium moiety on a keratinous substrate has been developed, enhancing medical applications. This process involves generating thiols through controlled reduction of cystine disulfide bonds in keratin, followed by reaction with [2-(acryloyloxy)ethyl]trimethylammonium chloride using thiol-ene click chemistry. The modified substrate shows enhanced antibacterial and antistatic properties, improved liquid moisture management, and improved dyeability, along with non-leaching characteristics (Yu et al., 2014).
Material Chemistry
The preparation of 1-alkynyl 2-(trimethylsilyl)ethyl sulfides as thiolate anion precursors for self-assembled monolayers on gold has been reported. This synthesis allows the formation of thiolate anions, which are trapped by in situ alkylation with methyl iodide, facilitating the production of self-assembled monolayers (Takeda et al., 1998).
Polymer Science
In polymer science, the growth of surface-initiated poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride) brushes by ATRP was monitored using the quartz crystal microbalance technique. This method allows the study of the kinetics of polymerization from the surface, applicable to other polymers synthesized from surfaces (Moya et al., 2005).
Antibacterial Surfaces
Stainless steel surfaces were functionalized with thiol-terminated hyperbranched polymers via thiol-based chemistry, including thiol–epoxy coupling, thiol–ene radical photo-addition, and thiol–Michael addition. This modification provides antibacterial properties and resistance to bacterial adhesion, demonstrating the versatility of thiol-terminated hyperbranches for tailoring surface functionalities (Yang et al., 2013).
Thiol-Click Chemistry
Thiol-click chemistry, a multifaceted toolbox for small molecule and polymer synthesis, extends its utility to numerous applications in chemical, biological, physical, materials, and engineering fields. This chemistry is highlighted for its high yields under benign conditions and vast range of chemical species compatibility (Hoyle et al., 2010).
Propiedades
Nombre del producto |
2-(Trimethylammonium)ethyl thiol |
|---|---|
Fórmula molecular |
C5H14NS+ |
Peso molecular |
120.24 g/mol |
Nombre IUPAC |
trimethyl(2-sulfanylethyl)azanium |
InChI |
InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1 |
Clave InChI |
VFUGTBZQGUVGEX-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCS |
SMILES canónico |
C[N+](C)(C)CCS |
Sinónimos |
Thiocholine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



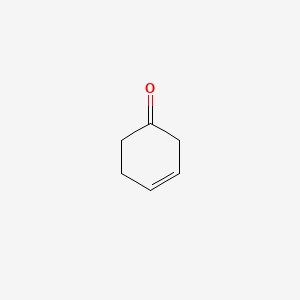

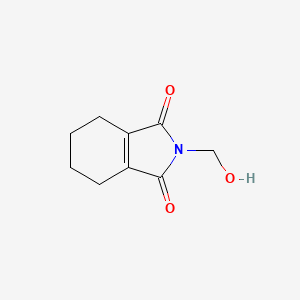
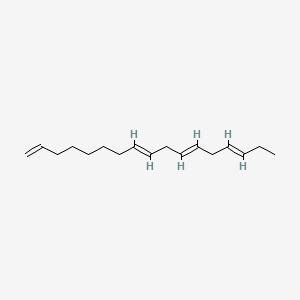
![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)
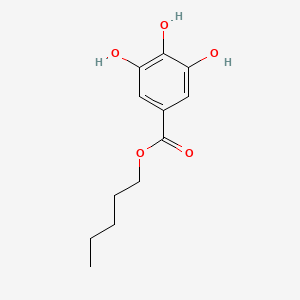
![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)
